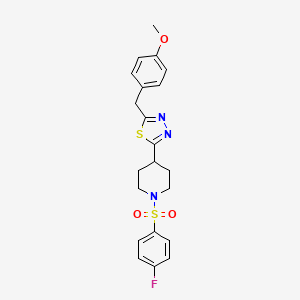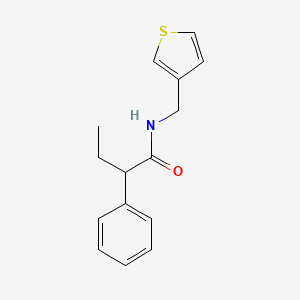![molecular formula C16H26N2O3 B2633261 Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate CAS No. 2411317-85-4](/img/structure/B2633261.png)
Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs are involved in the regulation of gene expression, and their inhibition has been linked to the treatment of cancer and other diseases. LSD1 is also involved in gene regulation and has been implicated in the development of cancer and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 is believed to involve the inhibition of HDACs and LSD1. By inhibiting these enzymes, Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 may modulate gene expression and affect various cellular processes, such as cell proliferation and differentiation.
Biochemical and Physiological Effects
Studies have shown that Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 has anti-proliferative effects on cancer cells, as well as anti-inflammatory effects. It has also been shown to enhance the differentiation of stem cells into neurons, suggesting potential applications in regenerative medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 in lab experiments is its specificity for HDACs and LSD1, which may allow for more targeted effects compared to other Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylates that may have broader effects on multiple enzymes. However, one limitation is the potential toxicity of the Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate, which may require careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several potential future directions for research on Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1. One area of interest is its potential applications in cancer treatment, particularly in combination with other drugs or therapies. Another area of interest is its potential use in regenerative medicine, such as in the treatment of neurodegenerative diseases. Further studies may also explore the potential of Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 as a tool for studying the role of HDACs and LSD1 in various cellular processes.
Métodos De Síntesis
Compound 1 can be synthesized through a multi-step process that involves the reaction of tert-butyl 3-bromo-2-ynoate with propylamine, followed by the reaction of the resulting Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate with 1-boc-pyrrolidine-2-carboxylic acid. The final product is obtained through deprotection of the tert-butyl and boc groups using trifluoroacetic acid.
Propiedades
IUPAC Name |
tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-6-8-14(19)18(10-7-2)13-9-11-17(12-13)15(20)21-16(3,4)5/h13H,7,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYVKBKUVQPOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(N-propylbut-2-ynamido)pyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2633180.png)
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2633181.png)
![benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2633182.png)

![1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2633187.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2633191.png)
![(5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride](/img/structure/B2633192.png)



![[6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B2633197.png)
![2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene](/img/structure/B2633201.png)